N-(p-Toluenesulfonyl)indole-3-boronic acid
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Overview
Description
N-(p-Toluenesulfonyl)indole-3-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals. The addition of a boronic acid group to the indole structure enhances its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another approach involves the reaction of indole with HBpin (pinacolborane) in the presence of a base such as triethylamine, which facilitates the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(p-Toluenesulfonyl)indole-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
N-(p-Toluenesulfonyl)indole-3-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(p-Toluenesulfonyl)indole-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The indole moiety contributes to the compound’s biological activity by interacting with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-boronic acid: Lacks the p-toluenesulfonyl group, making it less versatile in certain synthetic applications.
N-(p-Toluenesulfonyl)indole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Indole-3-acetic acid: A plant hormone with different biological activities and applications compared to N-(p-Toluenesulfonyl)indole-3-boronic acid.
Uniqueness
This compound is unique due to the presence of both the boronic acid and p-toluenesulfonyl groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADMCCFJOAXDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397427 |
Source
|
Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-61-2 |
Source
|
Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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